Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15605132
InChI: InChI=1S/C17H14ClF3N2O3/c1-26-16(25)23-15(14(24)10-5-3-2-4-6-10)22-13-9-11(17(19,20)21)7-8-12(13)18/h2-9,15,22H,1H3,(H,23,25)
SMILES:
Molecular Formula: C17H14ClF3N2O3
Molecular Weight: 386.8 g/mol

Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate

CAS No.:

Cat. No.: VC15605132

Molecular Formula: C17H14ClF3N2O3

Molecular Weight: 386.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate -

Specification

Molecular Formula C17H14ClF3N2O3
Molecular Weight 386.8 g/mol
IUPAC Name methyl N-[1-[2-chloro-5-(trifluoromethyl)anilino]-2-oxo-2-phenylethyl]carbamate
Standard InChI InChI=1S/C17H14ClF3N2O3/c1-26-16(25)23-15(14(24)10-5-3-2-4-6-10)22-13-9-11(17(19,20)21)7-8-12(13)18/h2-9,15,22H,1H3,(H,23,25)
Standard InChI Key WRGANZZUOWKHPN-UHFFFAOYSA-N
Canonical SMILES COC(=O)NC(C(=O)C1=CC=CC=C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Introduction

Methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate is a complex organic compound with significant biological activity. Its molecular formula is C17H16ClF3N2O3, and it has a molecular weight of approximately 384.77 g/mol. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its bioactive properties.

Synthesis and Purification

The synthesis of methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate typically involves multi-step organic synthesis techniques. These synthetic routes require careful control of reaction conditions and purification processes to yield high-purity products suitable for biological testing.

Biological Activity and Potential Applications

This compound exhibits significant biological activity, particularly as an inhibitor in various biochemical pathways. Its structural components suggest potential interactions with enzyme active sites or receptor binding sites, making it a candidate for further investigation in pharmacology. Compounds with similar structures often demonstrate anti-inflammatory, antimicrobial, or anticancer properties.

Comparison with Similar Compounds

Several compounds share structural similarities with methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylateC24H20ClF3N2O4SContains a thiophene ring which may enhance biological activity
2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acidC12H13ClF3NO2Features an aliphatic acid moiety that could influence solubility
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[4-(propylamino)-1,3-thiazol-5-yl]ureaC16H16ClF3N4SIncorporates a thiazole ring which may affect pharmacodynamics

Research Findings and Interaction Studies

Interaction studies are crucial for understanding how methyl (1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)carbamate interacts with biological targets. These studies typically involve assessing the compound's ability to bind to enzymes or receptors and evaluating its effects on cellular processes. Such investigations provide insight into the mechanisms of action and help identify potential side effects or interactions with other drugs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator